1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
CAS No.: 462066-72-4
Cat. No.: VC16261259
Molecular Formula: C14H23N3O
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 462066-72-4 |
|---|---|
| Molecular Formula | C14H23N3O |
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | 1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol |
| Standard InChI | InChI=1S/C14H23N3O/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13/h1-5,14,18H,6-12,15H2 |
| Standard InChI Key | IEXWPHQRTDZXHB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)CC(CN)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol (PubChem CID: 3104972) is a secondary alcohol featuring a propanolamine backbone substituted with a benzyl-piperazine moiety. Its systematic IUPAC name, 1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol, reflects its functional groups and substituents . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O |
| Molecular Weight | 249.35 g/mol |
| Synonyms | 462066-72-4; BAS 00401444 |
Stereochemical and Conformational Features
The molecule’s piperazine ring adopts a chair conformation, with the benzyl group at the 4-position introducing steric bulk and lipophilicity . The hydroxyl (-OH) and primary amine (-NH₂) groups on the propanolamine chain enable hydrogen bonding, influencing solubility and intermolecular interactions.
Synthesis and Preparation Methods
Key Synthetic Routes
The synthesis of 1-amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol typically involves multi-step reactions leveraging piperazine derivatives and propanolamine precursors:
Reductive Amination
A common approach involves reductive amination between 4-benzylpiperazine and 2-amino-1-propanol. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the reaction, selectively reducing the imine intermediate :
Oxidation-Reduction Sequences
Alternative routes employ trichloroketone intermediates. For example, 1,1,1-trichloro-3-phenylpropan-2-one undergoes oxidation with sodium dichromate (Na₂Cr₂O₇) in acetic acid, followed by reductive cyclization to install the piperazine ring .
Industrial-Scale Production
Large-scale synthesis optimizes yield and purity through:
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Continuous Flow Reactors: Enhancing reaction control and scalability.
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High-Performance Liquid Chromatography (HPLC): Purifying the final product to >98% purity .
Physicochemical Properties
Experimental and predicted data highlight critical physicochemical parameters:
| Property | Value (Method) |
|---|---|
| LogP (Partition Coeff.) | 2.1 (Predicted) |
| Hydrogen Bond Donors | 3 |
| Topological Polar SA | 46.25 Ų |
| Aqueous Solubility | 1.2 mg/mL (ESOL Prediction) |
The benzyl group enhances lipophilicity (LogP > 2), suggesting moderate blood-brain barrier penetration, while the hydroxyl and amine groups contribute to polar surface area .
| Compound | Structural Variation | Bioactivity |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)propan-2-amine | Methyl substitution | Enhanced metabolic stability |
| 3-(Piperazin-1-yl)propanol | Lacks amine group | Reduced receptor affinity |
Future Research Directions
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Pharmacokinetic Profiling: Investigate absorption, distribution, and metabolism in preclinical models.
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Target Identification: Screen against GPCRs and ion channels using high-throughput assays.
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Structural Optimization: Explore substitutions on the benzyl ring to modulate selectivity.
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